molecular formula C9H13ClN2O2 B11891840 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one CAS No. 1346697-51-5

4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one

Cat. No.: B11891840
CAS No.: 1346697-51-5
M. Wt: 216.66 g/mol
InChI Key: RSVGFERQJCZHDQ-UHFFFAOYSA-N
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Description

4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a chlorinating agent and an alkylating agent. The general steps are as follows:

    Chlorination: A pyridazinone derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.

    Alkylation: The chlorinated intermediate is then reacted with 2-pentanol in the presence of a base (e.g., potassium carbonate) to form the 5-(pentan-2-yloxy) group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar chlorination and alkylation steps, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may target the chlorine atom, converting it to a hydrogen atom.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Hydroxylated pyridazinone derivatives.

    Reduction: Dechlorinated pyridazinone.

    Substitution: Amino or thiol-substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: May be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(methoxy)pyridazin-3(2H)-one
  • 4-chloro-5-(ethoxy)pyridazin-3(2H)-one
  • 4-chloro-5-(butoxy)pyridazin-3(2H)-one

Uniqueness

4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is unique due to the presence of the pentan-2-yloxy group, which may impart distinct physicochemical properties and biological activities compared to its shorter or longer alkoxy analogs.

Properties

CAS No.

1346697-51-5

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-4-pentan-2-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-6(2)14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

RSVGFERQJCZHDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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